trichlorothiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HCl3O2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichlorothiophene-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of thiophene-2-sulfonyl chloride. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions to ensure selective chlorination at the desired positions on the thiophene ring.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common to achieve high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions: Trichlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Iron(III) chloride (FeCl3) is often used as a catalyst in chlorination reactions.
Solvents: Organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to dissolve reactants and facilitate reactions.
Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
Aplicaciones Científicas De Investigación
Trichlorothiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is involved in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which trichlorothiophene-2-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Trichlorothiophene-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Thiophene-2-sulfonyl chloride: Lacks the additional chlorine atoms, making it less reactive in certain substitution reactions.
4,5-Dichlorothiophene-2-sulfonyl chloride: Contains fewer chlorine atoms, which can affect its reactivity and the types of reactions it undergoes.
5-Chlorothiophene-2-sulfonyl chloride: Has only one chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its three chlorine atoms, which enhance its electrophilicity and reactivity, making it a valuable intermediate in various chemical syntheses.
By understanding the properties, reactions, and applications of this compound, researchers can better utilize this compound in their scientific endeavors, leading to advancements in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
24622-15-9 |
---|---|
Fórmula molecular |
C4Cl4O2S2 |
Peso molecular |
286.0 g/mol |
Nombre IUPAC |
3,4,5-trichlorothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4Cl4O2S2/c5-1-2(6)4(11-3(1)7)12(8,9)10 |
Clave InChI |
FFAGYAREUOPGLY-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SC(=C1Cl)Cl)S(=O)(=O)Cl)Cl |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.